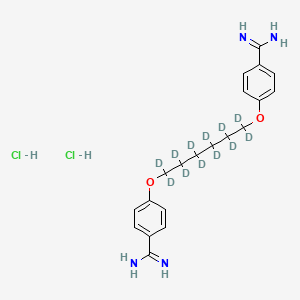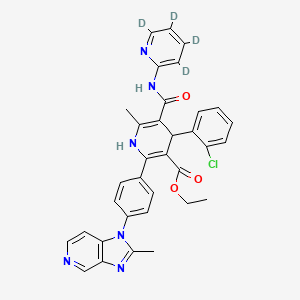
(rac)-Modipafant-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(rac)-Modipafant-d4 is a deuterated form of Modipafant, a potent and selective antagonist of platelet-activating factor (PAF) receptors. This compound is used in scientific research to study the effects of PAF in various biological systems. The deuterium labeling in this compound helps in tracing and studying the pharmacokinetics and metabolic pathways of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Modipafant-d4 involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuterium Exchange Reaction: Introduction of deuterium atoms into the molecule through a deuterium exchange reaction.
Coupling Reactions: Formation of the core structure through coupling reactions such as Suzuki or Heck coupling.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(rac)-Modipafant-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.
科学的研究の応用
(rac)-Modipafant-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding the role of PAF in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like inflammation, asthma, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAF receptors.
作用機序
(rac)-Modipafant-d4 exerts its effects by selectively binding to PAF receptors, thereby inhibiting the action of PAF. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and other physiological responses. The molecular targets include PAF receptors on various cell types, and the pathways involved are primarily related to inflammatory and immune responses.
類似化合物との比較
Similar Compounds
Modipafant: The non-deuterated form of (rac)-Modipafant-d4.
Rac1 and Cdc42 Inhibitors: Compounds like MBQ-167, MBQ-168, and EHop-097, which target similar pathways and have comparable biological effects.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in tracing and studying the compound’s pharmacokinetics and metabolism. This feature makes it particularly valuable in research settings where detailed analysis of metabolic pathways is required.
特性
分子式 |
C34H29ClN6O3 |
|---|---|
分子量 |
609.1 g/mol |
IUPAC名 |
ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(3,4,5,6-tetradeuteriopyridin-2-yl)carbamoyl]-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/i7D,8D,11D,17D |
InChIキー |
ODRYSCQFUGFOSU-AOCNUFPCSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(NC(=C(C2C3=CC=CC=C3Cl)C(=O)OCC)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C)C)[2H])[2H] |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


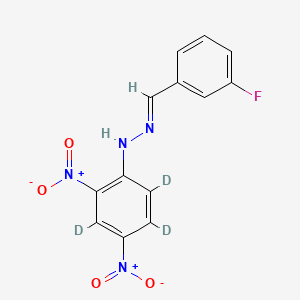
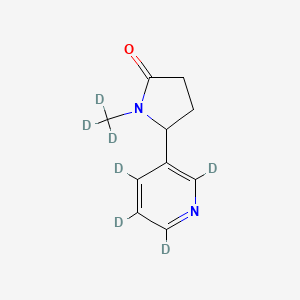
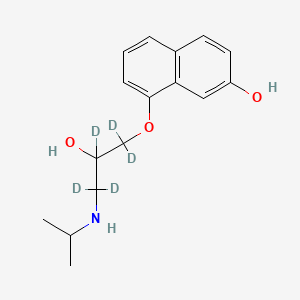
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
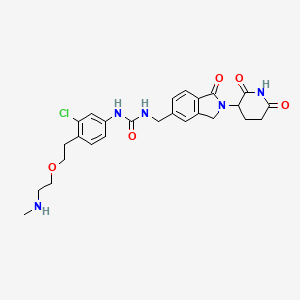
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)
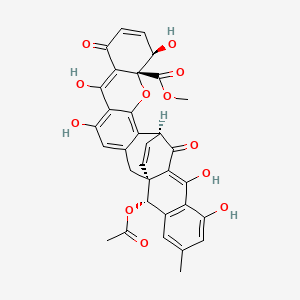


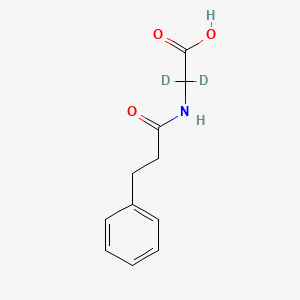
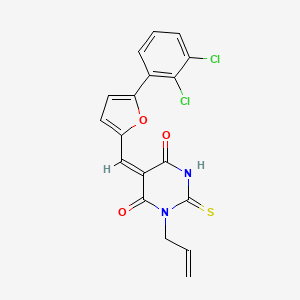
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
